Monoamine Transporter Inhibition Profile
1-(2,4-Dichlorophenyl)-2-pyrrolidinone demonstrates a distinctive polypharmacology at monoamine transporters. In a head-to-head comparison of transporter inhibition profiles, the compound exhibits an IC50 of 945 nM at the human dopamine transporter (DAT), which is 2.1-fold less potent than its activity at the human norepinephrine transporter (NET; IC50 = 443 nM) but 9.5-fold more potent than its activity at the human serotonin transporter (SERT; IC50 = 100 nM) [1]. This contrasts with the profile of a common comparator, 2-(2,4-dichlorophenyl)pyrrolidine, which showed an IC50 of >24,800 nM at the rat D2 receptor, indicating a different target profile and reduced potency [2]. The unique DAT/NET/SERT inhibition ratio of approximately 9.5:4.4:1 for the target compound suggests a specific functional outcome distinct from more DAT-selective or SERT-selective analogs.
vs D2 receptor >24,800 nM
| Evidence Dimension | Inhibition of monoamine reuptake at human transporters |
|---|---|
| Target Compound Data | DAT IC50: 945 nM; NET IC50: 443 nM; SERT IC50: 100 nM |
| Comparator Or Baseline | 2-(2,4-dichlorophenyl)pyrrolidine: D2 receptor IC50 > 24,800 nM |
| Quantified Difference | 945 nM vs >24,800 nM (>26-fold difference) |
| Conditions | Inhibition of [3H]dopamine reuptake at human DAT expressed in HEK293 cells; Inhibition of [3H]norepinephrine reuptake at human NET expressed in HEK293 cells; Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells [1] |
Why This Matters
The distinct DAT/NET/SERT inhibition ratio defines a specific polypharmacological profile, which is critical for researchers modeling complex neurological conditions or screening for off-target effects; generic analogs with different ratios will not replicate this profile.
- [1] EcoDrugPlus Database. Compound ID 2126094. University of Helsinki. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] BindingDB. BDBM50619384. CHEMBL5409943. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50619384 View Source
